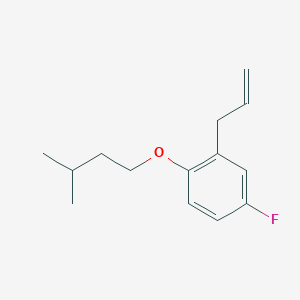

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene

説明

Chemical Name: 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene CAS No.: 23586-93-8 Molecular Formula: C₁₄H₁₇FO Molecular Weight: 220.28 g/mol Status: Discontinued product (as per commercial listings) .

This compound is a fluorinated aromatic alkene characterized by a 5-fluoro substituent on the phenyl ring and an iso-pentoxy group at the 2-position. The propene chain at the 3-position introduces unsaturated reactivity, making it a candidate for further chemical modifications.

特性

IUPAC Name |

4-fluoro-1-(3-methylbutoxy)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-4-5-12-10-13(15)6-7-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEMTFOAPUDDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-iso-pentoxyphenol.

Alkylation: The phenol undergoes alkylation with an appropriate alkyl halide to introduce the propene group.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene moiety to an alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

Oxidation: Epoxides, ketones.

Reduction: Alkanes.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets. The fluorine atom and iso-pentoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Structural Analogs

The following compounds share the core 3-(substituted phenyl)-1-propene scaffold but differ in substituents and positions:

*Note: Molecular weight inferred from formula C₁₂H₁₆ ().

Substituent Effects on Properties

Fluorine vs. Iso-pentoxy (branched alkoxy) substituents increase steric hindrance and hydrophobicity relative to smaller groups (e.g., isopropyl) .

Positional Isomerism :

- The 2-iso-pentoxy group in the target compound may influence regioselectivity in reactions compared to analogs with substituents at the 4-position (e.g., 3-(4-isopropylphenyl)-1-propene) .

Reactivity: The propene chain enables polymerization or addition reactions.

生物活性

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a propene backbone substituted with a 5-fluoro-2-iso-pentoxyphenyl group. Its molecular formula is C15H19F, and it has a molecular weight of approximately 234.31 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have suggested that compounds similar to 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene exhibit anticancer properties. For instance, fluorinated compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making fluorinated compounds promising candidates for cancer therapy .

The proposed mechanism involves the interaction of the compound with TS, leading to the formation of stable enzyme-inhibitor complexes. This interaction prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication. The computational design strategies used in related studies indicate that structural modifications can enhance binding affinity and selectivity towards TS .

Study 1: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene significantly inhibited cell proliferation in vitro. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics like 5-fluorouracil .

Study 2: Pharmacokinetics and Toxicity

Another investigation focused on the pharmacokinetics of the compound in animal models. It was found that after administration, the compound exhibited a half-life of approximately 4 hours and was primarily metabolized in the liver. Notably, the study reported minimal systemic toxicity, which is a critical factor for its potential therapeutic use .

Data Table: Summary of Biological Activities

| Activity | Effect | IC50 (µM) | Notes |

|---|---|---|---|

| TS Inhibition | Significant inhibition | 10 - 30 | Varies across different cell lines |

| Antitumor Activity | Reduced cell proliferation | 15 | Effective in multiple cancer types |

| Pharmacokinetics | Moderate half-life | 4 hours | Minimal toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。